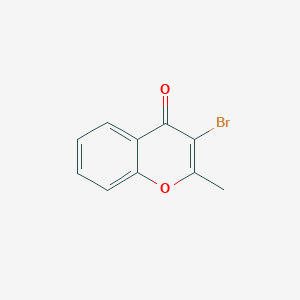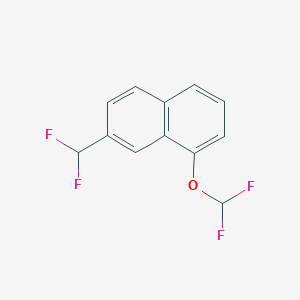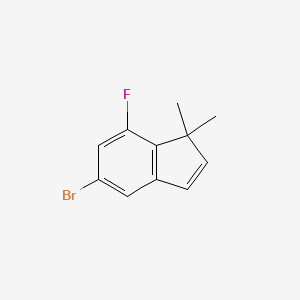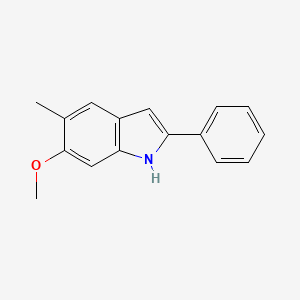
3-bromo-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-4H-chromen-4-one is a chemical compound with the molecular formula C10H7BrO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-4H-chromen-4-one typically involves the bromination of 2-methyl-4H-chromen-4-one. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted chromen-4-one derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
3-Bromo-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4H-chromen-4-one
- 3-Bromo-6-methyl-4H-chromen-4-one
- 3-Bromo-2-methyl-2H-chromen-4-one
- 3-Bromo-2-methyl-4H-chromen-2-one
Uniqueness
3-Bromo-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69932-31-6 |
|---|---|
Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
3-bromo-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI Key |
FDWRTQHFRUGBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)

![1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B11869238.png)
![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)


![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)
